molecular formula C23H27N3O B14916699 N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide

Cat. No.: B14916699
M. Wt: 361.5 g/mol
InChI Key: KREOAENHJCTDRV-UHFFFAOYSA-N
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Description

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide is a complex organic compound that features a unique combination of functional groups This compound is characterized by the presence of a tert-butyl group, a cyclobutyl ring, a pyrazole ring, and a naphthalene moiety

Preparation Methods

The synthesis of N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide typically involves multiple steps, each requiring specific reaction conditions and reagents. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a base.

    Cyclobutyl ring formation: This can be synthesized via a cyclization reaction.

    Attachment of the naphthalene moiety: This step may involve a coupling reaction using a naphthalene derivative and an appropriate coupling agent.

Industrial production methods may utilize flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .

Chemical Reactions Analysis

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common reagents and conditions used in these reactions include acids, bases, solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used .

Scientific Research Applications

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(naphthalen-2-yl)acetamide can be compared with other similar compounds, such as:

    N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(phenyl)acetamide: Similar structure but with a phenyl group instead of a naphthalene moiety.

    N-(1-(tert-Butyl)-3-cyclobutyl-1H-pyrazol-5-yl)-2-(benzyl)acetamide: Features a benzyl group instead of a naphthalene moiety.

Properties

Molecular Formula

C23H27N3O

Molecular Weight

361.5 g/mol

IUPAC Name

N-(2-tert-butyl-5-cyclobutylpyrazol-3-yl)-2-naphthalen-2-ylacetamide

InChI

InChI=1S/C23H27N3O/c1-23(2,3)26-21(15-20(25-26)18-9-6-10-18)24-22(27)14-16-11-12-17-7-4-5-8-19(17)13-16/h4-5,7-8,11-13,15,18H,6,9-10,14H2,1-3H3,(H,24,27)

InChI Key

KREOAENHJCTDRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)N1C(=CC(=N1)C2CCC2)NC(=O)CC3=CC4=CC=CC=C4C=C3

Origin of Product

United States

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